
Phosphine oxide, ethyldimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine oxide, ethyldimethyl- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an oxygen atom and three organic groups: one ethyl group and two methyl groups. This compound is part of the broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Phosphine oxide, ethyldimethyl- can be synthesized through several methods. One common approach involves the oxidation of the corresponding phosphine, ethyldimethylphosphine, using oxidizing agents such as hydrogen peroxide or oxygen. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired phosphine oxide.
Industrial Production Methods
In an industrial setting, the production of phosphine oxide, ethyldimethyl- may involve large-scale oxidation processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of oxidizing agent and reaction parameters can be optimized to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
Phosphine oxide, ethyldimethyl- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where one of the organic groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher oxidation state compounds, while reduction results in the corresponding phosphine.
科学的研究の応用
Phosphine oxide, ethyldimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Phosphine oxides are explored for their potential therapeutic properties, including as inhibitors of specific enzymes.
Industry: In industrial applications, phosphine oxide, ethyldimethyl- is used as a stabilizer in polymer production and as a flame retardant.
作用機序
The mechanism by which phosphine oxide, ethyldimethyl- exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes. The compound’s molecular targets include enzymes and proteins, where it can modulate activity through binding interactions.
類似化合物との比較
Phosphine oxide, ethyldimethyl- can be compared with other similar compounds such as:
Trimethylphosphine oxide: Similar in structure but with three methyl groups instead of one ethyl and two methyl groups.
Diethylmethylphosphine oxide: Contains two ethyl groups and one methyl group.
Triphenylphosphine oxide: Features three phenyl groups, offering different steric and electronic properties.
The uniqueness of phosphine oxide, ethyldimethyl- lies in its specific combination of ethyl and methyl groups, which can influence its reactivity and applications in distinct ways compared to its analogs.
特性
| 39966-25-1 | |
分子式 |
C4H11OP |
分子量 |
106.10 g/mol |
IUPAC名 |
1-dimethylphosphorylethane |
InChI |
InChI=1S/C4H11OP/c1-4-6(2,3)5/h4H2,1-3H3 |
InChIキー |
DKPBGPGFLDMHRG-UHFFFAOYSA-N |
正規SMILES |
CCP(=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



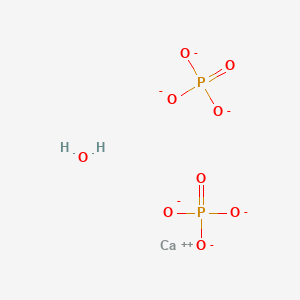

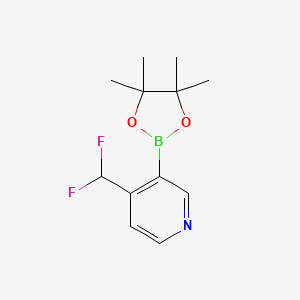

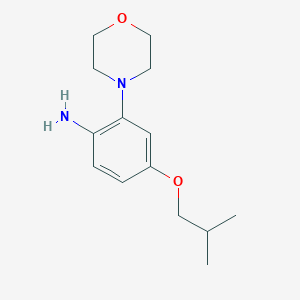

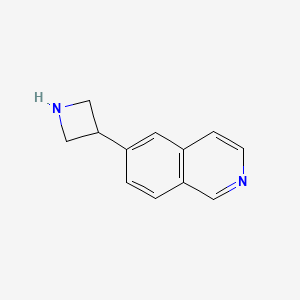
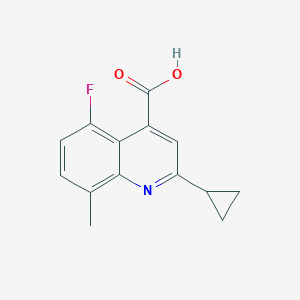

![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B13719734.png)
